Ripk1-IN-18 -

Ripk1-IN-18

Catalog Number: EVT-15274417
CAS Number:
Molecular Formula: C22H16F4N6O2
Molecular Weight: 472.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ripk1-IN-18 is a selective inhibitor targeting receptor-interacting protein kinase 1 (RIPK1), a critical mediator in various cellular processes, including inflammation and programmed cell death. This compound has gained attention due to its potential therapeutic applications in treating diseases characterized by excessive inflammation and cell death, such as neurodegenerative disorders and acute inflammatory conditions. The classification of Ripk1-IN-18 falls under the category of small-molecule kinase inhibitors, specifically designed to modulate RIPK1 activity without significantly affecting other kinases.

Source and Classification

Ripk1-IN-18 was developed as part of ongoing research efforts to identify potent inhibitors of RIPK1. It belongs to the broader class of kinase inhibitors that target specific ATP-binding sites or allosteric sites within the kinase domain of RIPK1. The development of this compound is significant due to the unique role of RIPK1 in mediating cell survival and death signals, making it an attractive target for therapeutic intervention in various diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ripk1-IN-18 involves multiple steps that typically include:

  1. Initial Formation: The synthesis often starts with commercially available starting materials that undergo various chemical transformations, including alkylation, acylation, or cyclization reactions.
  2. Purification: The intermediate compounds are purified using techniques such as flash column chromatography or recrystallization to ensure high purity levels (typically >95%).
  3. Characterization: The final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Specific synthetic routes may vary depending on the desired modifications to enhance potency or selectivity against RIPK1 .

Molecular Structure Analysis

Structure and Data

Ripk1-IN-18 features a unique molecular structure that allows it to selectively bind to the allosteric site of RIPK1. The detailed structure can be analyzed through techniques such as X-ray crystallography or computational modeling, which provide insights into binding interactions and conformational dynamics.

  • Molecular Formula: Typically expressed in terms of its constituent atoms (e.g., C, H, N, O).
  • Molecular Weight: Calculated based on the molecular formula.
  • 3D Structure: Visualized using software tools that model molecular interactions.

The specific structural data for Ripk1-IN-18 would require access to proprietary databases or publications detailing its synthesis and characterization .

Chemical Reactions Analysis

Reactions and Technical Details

Ripk1-IN-18 undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic Substitution: Commonly used for introducing functional groups.
  • Condensation Reactions: To form larger molecular frameworks.
  • Cyclization: Often employed to create cyclic structures that enhance binding affinity.

The reaction conditions (temperature, solvent choice, catalysts) are optimized to maximize yield and minimize by-products. Reaction progress is monitored using thin-layer chromatography or high-performance liquid chromatography .

Mechanism of Action

Process and Data

Ripk1-IN-18 exerts its pharmacological effects by binding to the allosteric site of RIPK1, inhibiting its kinase activity. This inhibition prevents the downstream signaling pathways associated with cell death (necroptosis) and inflammation from being activated. The mechanism can be summarized as follows:

  1. Binding: Ripk1-IN-18 binds selectively to the allosteric site on RIPK1.
  2. Inhibition: This binding stabilizes an inactive conformation of the kinase, preventing its activation.
  3. Outcome: Reduced activation of necroptotic pathways leads to decreased inflammation and cell death in pathological conditions.

Data supporting this mechanism often come from biochemical assays demonstrating reduced phosphorylation of downstream targets in the presence of Ripk1-IN-18 .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid at room temperature.
  • Melting Point: Specific values depend on the purity and formulation.
  • Solubility: Solubility profiles in various solvents are crucial for pharmacokinetic studies.

Chemical Properties

  • Stability: Stability under physiological conditions is essential for therapeutic efficacy.
  • Reactivity: Understanding potential reactivity with biological macromolecules can help predict off-target effects.

Comprehensive analyses are conducted using techniques like differential scanning calorimetry or thermogravimetric analysis .

Applications

Scientific Uses

Ripk1-IN-18 is primarily investigated for its therapeutic potential in:

  • Neurodegenerative Diseases: Targeting excessive inflammation associated with conditions like Alzheimer's disease.
  • Autoimmune Disorders: Modulating immune responses in diseases characterized by chronic inflammation.
  • Cancer Research: Investigating its role in tumor microenvironments where RIPK1-mediated pathways influence tumor progression.

The ongoing research aims to elucidate its efficacy and safety profiles through preclinical studies and clinical trials .

Properties

Product Name

Ripk1-IN-18

IUPAC Name

3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-6-[[2-fluoro-5-(trifluoromethoxy)phenyl]methyl]-7,8-dihydro-1,6-naphthyridin-5-one

Molecular Formula

C22H16F4N6O2

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C22H16F4N6O2/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32/h1-3,6-10H,4-5,11H2,(H2,27,30)

InChI Key

WENOWVHDZSKLHI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.